1-Ethyl-7-methyl-4-oxo-N-prop-2-ynyl-1,8-naphthyridine-3-carboxamide
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Overview
Description
1-Ethyl-7-methyl-4-oxo-N-prop-2-ynyl-1,8-naphthyridine-3-carboxamide is a synthetic organic compound belonging to the class of naphthyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
The synthesis of 1-Ethyl-7-methyl-4-oxo-N-prop-2-ynyl-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 1,8-naphthyridine-3-carboxylic acid, which is then subjected to various functional group modifications to introduce the ethyl, methyl, oxo, and prop-2-ynyl groups. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to achieve the desired product .
Industrial production methods may utilize microwave-assisted synthesis to enhance reaction efficiency and yield. This approach not only reduces reaction times but also minimizes the environmental impact by using less energy and fewer reagents .
Chemical Reactions Analysis
1-Ethyl-7-methyl-4-oxo-N-prop-2-ynyl-1,8-naphthyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the oxo group to a hydroxyl group.
Common reagents used in these reactions include organic solvents (e.g., methanol, tetrahydrofuran), acids (e.g., methanesulfonic acid), and bases (e.g., sodium hydroxide). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Ethyl-7-methyl-4-oxo-N-prop-2-ynyl-1,8-naphthyridine-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound exhibits potential biological activities, including anticancer and antimicrobial properties.
Industry: The compound’s unique structure makes it useful in developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Ethyl-7-methyl-4-oxo-N-prop-2-ynyl-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes and proteins involved in cell proliferation and survival, leading to its anticancer effects. It may also interfere with DNA replication and repair processes, contributing to its cytotoxicity .
Comparison with Similar Compounds
1-Ethyl-7-methyl-4-oxo-N-prop-2-ynyl-1,8-naphthyridine-3-carboxamide can be compared with other naphthyridine derivatives, such as:
Nalidixic acid: A well-known antibacterial agent with a similar naphthyridine core structure.
1,8-Naphthyridine-3-carboxamide derivatives: These compounds also exhibit biological activities and are used in medicinal chemistry research.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
1-ethyl-7-methyl-4-oxo-N-prop-2-ynyl-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-4-8-16-15(20)12-9-18(5-2)14-11(13(12)19)7-6-10(3)17-14/h1,6-7,9H,5,8H2,2-3H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZENKPZSVLKDMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NCC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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